(s)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide
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Overview
Description
AL7099A is a small molecule with the chemical formula
C14H17N3O5S3
. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound has a complex structure featuring a thieno[3,2-e][1,2]thiazine core, which is substituted with a methoxyphenyl group and a methylamino group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AL7099A typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-e][1,2]thiazine Core: This step involves the cyclization of a suitable precursor to form the thieno[3,2-e][1,2]thiazine ring system.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a base.
Addition of the Methylamino Group: The methylamino group is added via nucleophilic substitution, typically using methylamine under controlled conditions.
Industrial Production Methods
Industrial production of AL7099A may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized reactors and purification systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
AL7099A undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid derivative.
Substitution: The methoxyphenyl and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halides, bases, and nucleophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions include various derivatives of AL7099A, such as sulfoxides, sulfones, and substituted thieno[3,2-e][1,2]thiazine compounds .
Scientific Research Applications
AL7099A has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: AL7099A is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of AL7099A involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit carbonic anhydrase 2, an enzyme involved in various physiological processes. The compound binds to the active site of the enzyme, blocking its activity and leading to downstream effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
AL7088A: Another thieno[3,2-e][1,2]thiazine derivative with similar structural features but different substituents.
AL7100A: A related compound with variations in the functional groups attached to the core structure.
Uniqueness
AL7099A is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase 2 sets it apart from other similar compounds, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C14H17N3O5S3 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(4S)-2-(3-methoxyphenyl)-4-(methylamino)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C14H17N3O5S3/c1-16-12-8-17(9-4-3-5-10(6-9)22-2)25(20,21)14-11(12)7-13(23-14)24(15,18)19/h3-7,12,16H,8H2,1-2H3,(H2,15,18,19)/t12-/m1/s1 |
InChI Key |
RMOXCYSVWCHXII-GFCCVEGCSA-N |
Isomeric SMILES |
CN[C@@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C3=CC(=CC=C3)OC |
Canonical SMILES |
CNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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